1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide
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Overview
Description
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through an etherification reaction, where the hydroxyl group of the pyridine derivative reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases related to the activity of Janus kinases.
Biology: It is used in biological studies to understand its effects on cellular processes and signaling pathways.
Industry: The compound is explored for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of Janus kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can affect various cellular processes, including growth, differentiation, and immune responses.
Comparison with Similar Compounds
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide can be compared with other similar compounds, such as heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines . These compounds also modulate the activity of Janus kinases and are used in the treatment of related diseases. the unique structure of this compound, with its combination of morpholine, piperidine, and pyridine moieties, sets it apart and may offer distinct advantages in terms of efficacy and specificity.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4/c26-20-6-5-18(17-25(20)10-3-9-24-11-14-28-15-12-24)21(27)23-8-2-13-29-19-4-1-7-22-16-19/h1,4,7,16,18H,2-3,5-6,8-15,17H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXYHKRELZMKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCCOC2=CN=CC=C2)CCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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